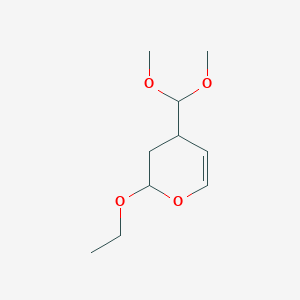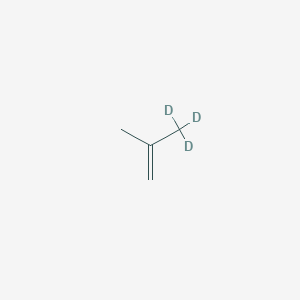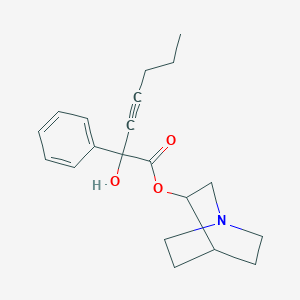
3-Quinuclidyl phenyl(1-pentynyl)glycolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinuclidyl phenyl(1-pentynyl)glycolate, also known as QNB, is a chemical compound that belongs to the class of anticholinergic drugs. It is a potent antagonist of muscarinic acetylcholine receptors that are involved in various physiological processes, including regulation of heart rate, smooth muscle contraction, and glandular secretion. QNB has been extensively studied for its chemical properties and biological effects, making it a valuable tool for scientific research.
作用機序
3-Quinuclidyl phenyl(1-pentynyl)glycolate exerts its pharmacological effects by binding to muscarinic acetylcholine receptors and blocking the action of acetylcholine, the endogenous ligand. This results in the inhibition of various physiological responses that are mediated by these receptors, including smooth muscle contraction, glandular secretion, and heart rate regulation. 3-Quinuclidyl phenyl(1-pentynyl)glycolate has a high affinity for muscarinic receptors and is considered a non-selective antagonist, meaning it can bind to all subtypes of muscarinic receptors.
生化学的および生理学的効果
3-Quinuclidyl phenyl(1-pentynyl)glycolate has been shown to have a wide range of biochemical and physiological effects, including inhibition of bronchoconstriction, reduction of gastric acid secretion, and inhibition of salivary gland secretion. It has also been shown to have antispasmodic effects on smooth muscle, making it a potential therapeutic agent for gastrointestinal disorders. 3-Quinuclidyl phenyl(1-pentynyl)glycolate has been used to study the effects of muscarinic receptor antagonists on the central nervous system, including the potential use of these compounds in the treatment of Parkinson's disease and other neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 3-Quinuclidyl phenyl(1-pentynyl)glycolate in laboratory experiments is its high potency and selectivity for muscarinic receptors, making it a valuable tool for studying the effects of these receptors on various physiological processes. However, one limitation of using 3-Quinuclidyl phenyl(1-pentynyl)glycolate is its non-selective nature, which can make it difficult to determine the specific effects of individual muscarinic receptor subtypes. Additionally, 3-Quinuclidyl phenyl(1-pentynyl)glycolate has a short half-life in vivo, which can limit its usefulness in long-term studies.
将来の方向性
There are several future directions for research on 3-Quinuclidyl phenyl(1-pentynyl)glycolate and its potential therapeutic applications. One area of interest is the development of more selective muscarinic receptor antagonists that can target specific receptor subtypes and avoid the non-specific effects of 3-Quinuclidyl phenyl(1-pentynyl)glycolate. Another area of interest is the use of muscarinic receptor antagonists in the treatment of neurological disorders, such as Parkinson's disease, where they may have a neuroprotective effect. Finally, further studies are needed to fully understand the biochemical and physiological effects of 3-Quinuclidyl phenyl(1-pentynyl)glycolate and its potential applications in various disease states.
合成法
The synthesis of 3-Quinuclidyl phenyl(1-pentynyl)glycolate involves the reaction of quinuclidine with phenylacetic acid, followed by the esterification of the resulting product with 1-pentyn-1-ol. The final product is obtained after purification and characterization using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
3-Quinuclidyl phenyl(1-pentynyl)glycolate has been widely used in scientific research to investigate the role of muscarinic acetylcholine receptors in various physiological and pathological conditions. It has been shown to be a potent inhibitor of acetylcholine-induced responses in various tissues, including the heart, lung, and gastrointestinal tract. 3-Quinuclidyl phenyl(1-pentynyl)glycolate has also been used to study the effects of muscarinic receptor antagonists on the central nervous system and their potential therapeutic applications in neurological disorders.
特性
CAS番号 |
101711-11-9 |
|---|---|
製品名 |
3-Quinuclidyl phenyl(1-pentynyl)glycolate |
分子式 |
C20H25NO3 |
分子量 |
327.4 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylhept-3-ynoate |
InChI |
InChI=1S/C20H25NO3/c1-2-3-7-12-20(23,17-8-5-4-6-9-17)19(22)24-18-15-21-13-10-16(18)11-14-21/h4-6,8-9,16,18,23H,2-3,10-11,13-15H2,1H3 |
InChIキー |
YNSMYWAXUANYJM-UHFFFAOYSA-N |
SMILES |
CCCC#CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
正規SMILES |
CCCC#CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
同義語 |
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2-phenyl-hept-3-ynoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)

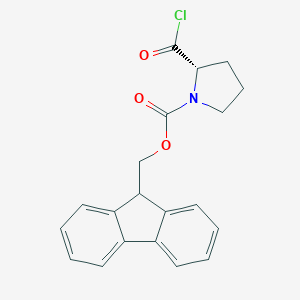

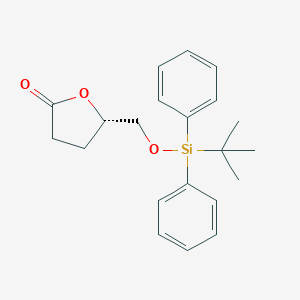

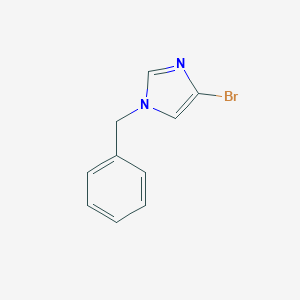
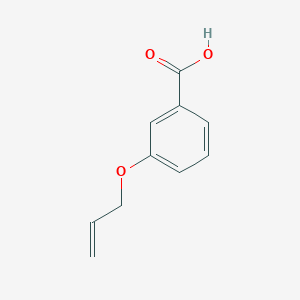
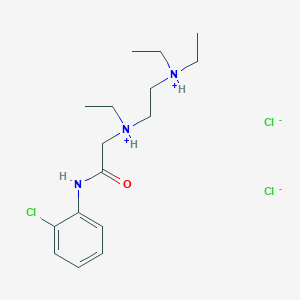
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)

![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)
